molecular formula C7H9N3O3 B1370319 (3-Methoxy-4-nitrophenyl)hydrazine CAS No. 648917-64-0

(3-Methoxy-4-nitrophenyl)hydrazine

Cat. No.: B1370319
CAS No.: 648917-64-0
M. Wt: 183.16 g/mol
InChI Key: PCZJMSVFHJMNSC-UHFFFAOYSA-N
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Description

(3-Methoxy-4-nitrophenyl)hydrazine is an organic compound characterized by the presence of a methoxy group at the third position and a nitro group at the fourth position on a phenyl ring, with a hydrazine functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Methoxy-4-nitrobenzaldehyde+Hydrazine hydrateThis compound\text{3-Methoxy-4-nitrobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Methoxy-4-nitrobenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

    Reduction: (3-Methoxy-4-aminophenyl)hydrazine.

    Substitution: Various substituted hydrazine derivatives.

    Oxidation: (3-Hydroxy-4-nitrophenyl)hydrazine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of (3-Methoxy-4-nitrophenyl)hydrazine exhibit promising anticancer properties. For instance, compounds derived from this hydrazine have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain synthesized hydrazones, which include the this compound moiety, demonstrated significant anti-proliferative activity with IC50 values below 30 µM against human lung and breast cancer cell lines .

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have also been examined. These compounds can donate electrons or hydrogen atoms to free radicals, thus neutralizing them. In one study, hydrazone derivatives showed antioxidant activity exceeding that of ascorbic acid, indicating their potential use in formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been documented in various studies. Compounds exhibiting this structure have been tested against a range of bacterial and fungal pathogens, demonstrating significant inhibitory effects . These findings suggest potential applications in developing new antimicrobial agents.

Analytical Chemistry Applications

Spectroscopic Determination

This compound and its derivatives are utilized as analytical reagents for the spectroscopic determination of metal ions and organic compounds in various matrices, including food and environmental samples. Their ability to form stable complexes with metal ions makes them suitable for detecting trace metals in complex mixtures .

Chromatographic Techniques

The compound can also serve as a derivatizing agent in chromatographic techniques, enhancing the detectability of certain analytes. Its application in high-performance liquid chromatography (HPLC) allows for improved separation and quantification of target compounds .

Synthesis and Industrial Applications

Synthesis of Pharmaceuticals

The synthesis pathways involving this compound are crucial for producing various pharmaceutical intermediates. It serves as a building block for creating more complex molecules used in drug development, particularly those targeting cancer and infectious diseases .

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their pesticidal properties. These compounds can act as effective insecticides or fungicides, contributing to crop protection strategies .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReference(s)
Medicinal ChemistryAnticancer agents
Antioxidant formulations
Antimicrobial agents
Analytical ChemistryMetal ion detection
HPLC derivatization
Industrial SynthesisPharmaceutical intermediates
Pesticides for crop protection

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of synthesized hydrazone derivatives containing the this compound structure. The research involved testing these compounds against multiple cancer cell lines using the MTT assay to determine cytotoxicity levels. Results indicated that many derivatives exhibited significant cytotoxicity, particularly against glioblastoma cells, with IC50 values indicating potent activity compared to established chemotherapeutics .

Case Study 2: Antioxidant Efficacy Assessment

Another investigation focused on the antioxidant properties of hydrazone derivatives derived from this compound. The DPPH radical scavenging method was employed to assess the efficacy of these compounds compared to ascorbic acid. The findings revealed that several derivatives not only matched but exceeded the antioxidant capacity of ascorbic acid, suggesting their potential utility in combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (3-Methoxy-4-nitrophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

  • (3-Methoxy-4-aminophenyl)hydrazine
  • (3-Hydroxy-4-nitrophenyl)hydrazine
  • (3-Methoxy-4-nitrophenyl)hydrazone

Comparison: (3-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

(3-Methoxy-4-nitrophenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, underpinned by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a nitro group on a phenyl ring, which may influence its reactivity and biological interactions. The presence of these functional groups is crucial for its biological efficacy.

Antioxidant Activity

Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Studies have demonstrated that hydrazone derivatives, including those related to this compound, exhibit significant antioxidant properties.

  • DPPH Radical Scavenging Activity : Research shows that compounds similar to this compound have been tested using the DPPH radical scavenging method. For instance, one study indicated that certain derivatives displayed antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .
CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
3-Methoxy-4-nitrophenyl hydrazineTBDHigher than Vitamin C

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Specifically, studies have utilized the MTT assay to evaluate cytotoxicity against cancer cell lines.

  • Cell Line Testing : In vitro studies have shown that derivatives with similar structures exhibit varying degrees of cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. For example, certain hydrazone derivatives were found to be significantly more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
U-87TBD6.08 (Saturosporin)
MDA-MB-231TBD6.08 (Saturosporin)

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains.

  • Bacterial Inhibition : Compounds derived from nitrophenyl hydrazines demonstrated notable antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the hydrazone structure can enhance antibacterial efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

  • Hydrazone Derivatives : A study synthesized various hydrazone derivatives and evaluated their biological activities. Some showed potent antioxidant and anticancer activities, suggesting that the structural features of these compounds are critical for their efficacy .
  • Structure–Activity Relationship : Research into the structure–activity relationship of nitrophenyl hydrazones revealed that specific substitutions on the phenyl ring significantly influenced their biological activities, including selectivity against cancer cell lines .

Q & A

Q. Basic: What are the established synthetic protocols for (3-Methoxy-4-nitrophenyl)hydrazine, and how do reaction conditions influence product yield?

The synthesis typically involves condensation reactions under reflux with hydrazine hydrate. For example, hydrazine derivatives are prepared by heating precursors like methyl esters or ketones with hydrazine in ethanol for 18–20 hours, followed by crystallization . Reaction efficiency depends on solvent polarity, temperature control, and stoichiometric ratios. Substituted hydrazines (e.g., 4-methoxyphenylhydrazine) can alter regioselectivity, as seen in the preferential formation of indole derivatives over pyrazole products under similar conditions .

Q. Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy to identify N–H and C=O stretches in hydrazide-hydrazones .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
  • X-ray crystallography (e.g., using SHELX programs) for resolving molecular geometry and hydrogen-bonding networks .
  • UV-Vis spectroscopy for quantifying hydrazine via redox reactions with permanganate (absorption maxima at 526–546 nm) .

Q. Advanced: How can computational modeling optimize the design of this compound-based catalysts?

Density functional theory (DFT) studies predict reaction pathways and transition states. For instance, computational analysis of hydrazine-catalyzed metathesis revealed that bicyclic hydrazine catalysts lower activation barriers by stabilizing cycloreversion steps . Such models guide the design of [2.2.2]-bicyclic hydrazines for enhanced reactivity in carbonyl-olefin metathesis .

Q. Advanced: What mechanistic insights explain its role in photocatalytic hydrogen evolution?

Hydrazine derivatives act as reductants in synthesizing photocatalysts like MoSe2/CdS-CdSe. Hydrazine monohydrate modulates phase transitions during hydrothermal synthesis, creating active sites for hydrogen evolution. DFT calculations identify mixed-phase MoSe2 as critical for charge separation and photocatalytic efficiency .

Q. Basic: How should researchers mitigate stability issues like autoxidation during storage?

Autoxidation in atmospheric oxygen necessitates inert storage (e.g., argon environments) and low temperatures. Gas chromatography and IR monitoring confirm degradation rates . Contradictory stability reports may arise from impurities; rigorous purification (e.g., recrystallization) is advised .

Q. Advanced: What are the challenges in leveraging this compound for hydrogen storage?

Decomposition pathways must be controlled to maximize hydrogen yield. Catalytic systems (e.g., Ni-Pt alloys) shift selectivity from NH3 to H2 via N–N bond cleavage. Low-temperature mechanisms favor N2H4 → N2 + 2H2, while high temperatures risk ammonia byproducts .

Q. Basic: How can conflicting regioselectivity outcomes in derivative synthesis be resolved?

Substituent electronic effects dictate product formation. For example, electron-donating groups (e.g., 4-methoxy) favor indole formation, while phenylhydrazine yields pyrazole byproducts due to steric and electronic differences . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC .

Q. Advanced: What safety protocols are essential for handling anhydrous hydrazine derivatives?

Anhydrous hydrazine is explosive under pressure (>1.1 MPa). Lab-scale protocols require:

  • Controlled venting to prevent pressure buildup .
  • Non-sparking equipment and grounding to avoid static ignition .
  • Inert atmosphere gloveboxes for synthesis and storage .

Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJMSVFHJMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619414
Record name (3-Methoxy-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-64-0
Record name (3-Methoxy-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-nitrophenyl)hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (2.5 g, 14.60 mmol) in ethanol (25 mL) was added hydrazine hydrate (2.1 g, 43.8 mmol). The reaction mixture was refluxed for 3-4 h. The reaction mixture was concentrated to afford 2.0 g of desired product. 1H NMR (300 MHz, DMSO do): δ 3.84 (s, 3H), 4.46 (s, 2H), 6.31 (d, J=9.3 Hz, 1H), 6.50 (s, 1H), 7.83 (d, J=9.3 Hz, 1H), 8.25 (s, 1H); MS (m/z): (184.01 M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.5 ml of hydrazine hydrate were added dropwise to the solution of 3.2 g of 4-fluoro-2-methoxynitrobenzene in 15 ml of N-methylpyrolidone and the mixture was stirred for 2 hours, which initially resulted in gentle heating. The mixture was then diluted with 50 ml of water and stirred, and a precipitate formed which was filtered off with suction and dried under reduced pressure.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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